Cas no 2228834-90-8 (2-azido-3-phenylbutan-1-ol)

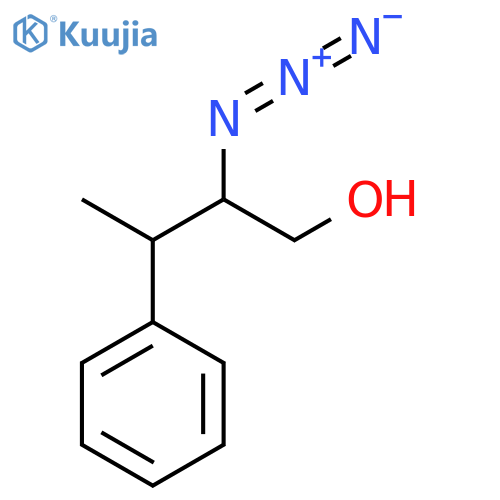

2-azido-3-phenylbutan-1-ol structure

商品名:2-azido-3-phenylbutan-1-ol

2-azido-3-phenylbutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-azido-3-phenylbutan-1-ol

- 2228834-90-8

- EN300-1861522

-

- インチ: 1S/C10H13N3O/c1-8(10(7-14)12-13-11)9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3

- InChIKey: XXWRTMFVAYWQFN-UHFFFAOYSA-N

- ほほえんだ: OCC(C(C)C1C=CC=CC=1)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 191.105862047g/mol

- どういたいしつりょう: 191.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-azido-3-phenylbutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1861522-2.5g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1861522-5g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1861522-5.0g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 5g |

$2277.0 | 2023-06-03 | ||

| Enamine | EN300-1861522-10.0g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 10g |

$3376.0 | 2023-06-03 | ||

| Enamine | EN300-1861522-0.05g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1861522-0.1g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1861522-0.5g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1861522-1g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1861522-10g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 10g |

$2393.0 | 2023-09-18 | ||

| Enamine | EN300-1861522-0.25g |

2-azido-3-phenylbutan-1-ol |

2228834-90-8 | 0.25g |

$513.0 | 2023-09-18 |

2-azido-3-phenylbutan-1-ol 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

2228834-90-8 (2-azido-3-phenylbutan-1-ol) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量